molecular formula C34H21N8Na3O11S2 B12740359 4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt CAS No. 94199-53-8

4-((4'-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1'-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt

Cat. No.: B12740359
CAS No.: 94199-53-8
M. Wt: 850.7 g/mol
InChI Key: WEAMVHYEHBKHMG-UHFFFAOYSA-K
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Description

4-((4’-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt is a complex organic compound known for its vibrant color properties. It is primarily used as a dye in various industrial applications due to its stability and intense coloration.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4’-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt involves multiple steps of diazotization and coupling reactions. The process typically starts with the diazotization of 2,4-dihydroxy-5-((4-sulphophenyl)azo)aniline, followed by coupling with 1,1’-biphenyl-4-amine. The resulting compound undergoes further diazotization and coupling with 4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large reactors under controlled temperature and pH conditions to ensure high yield and purity. The process involves the use of strong acids and bases, as well as various organic solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various by-products, depending on the oxidizing agent used.

    Reduction: Reduction reactions can break the azo bonds, leading to the formation of amines.

    Substitution: The compound can undergo substitution reactions, particularly at the sulpho and hydroxyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium dithionite and zinc dust are often used.

    Substitution: Reagents like halogens and sulphonating agents are used under acidic or basic conditions.

Major Products Formed

    Oxidation: Various oxidized derivatives of the original compound.

    Reduction: Amines and other reduced forms.

    Substitution: Substituted derivatives with different functional groups.

Scientific Research Applications

This compound has a wide range of applications in scientific research, including:

    Chemistry: Used as a dye in analytical chemistry for the detection and quantification of various substances.

    Biology: Employed in staining techniques to visualize cellular components under a microscope.

    Medicine: Investigated for potential use in drug delivery systems due to its stability and solubility.

    Industry: Widely used in the textile industry for dyeing fabrics and in the production of colored plastics and inks.

Mechanism of Action

The compound exerts its effects primarily through its azo bonds, which are responsible for its color properties. The molecular targets include various substrates that interact with the azo groups, leading to the formation of colored complexes. The pathways involved include electron transfer and resonance stabilization, which contribute to the compound’s stability and intense coloration.

Comparison with Similar Compounds

Similar Compounds

  • 4-((4’-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4-hydroxy-3-((6-sulpho-4-((4-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt
  • 5-((2,4-Dihydroxy-5-((4-(6-methylbenzothiazol-2-yl)phenyl)azo)phenyl)azo)-4-hydroxy-3-((6-sulpho-4-((4-sulphophenyl)azo)-1-naphthyl)azo)naphthalene-2,7-disulphonic acid, sodium salt

Uniqueness

The uniqueness of 4-((4’-((2,4-Dihydroxy-5-((4-sulphophenyl)azo)phenyl)azo)(1,1’-biphenyl)-4-yl)azo)-4,5-dihydro-5-oxo-1-(4-sulphophenyl)-1H-pyrazole-3-carboxylic acid, sodium salt lies in its specific structural configuration, which imparts distinct color properties and stability. Its multiple azo bonds and sulpho groups contribute to its high solubility and vibrant coloration, making it highly valuable in various industrial and research applications.

Properties

CAS No.

94199-53-8

Molecular Formula

C34H21N8Na3O11S2

Molecular Weight

850.7 g/mol

IUPAC Name

trisodium;4-[[4-[4-[[2,4-dihydroxy-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]phenyl]diazenyl]-5-oxo-1-(4-sulfonatophenyl)-4H-pyrazole-3-carboxylate

InChI

InChI=1S/C34H24N8O11S2.3Na/c43-29-18-30(44)28(39-36-23-9-13-25(14-10-23)54(48,49)50)17-27(29)38-35-21-5-1-19(2-6-21)20-3-7-22(8-4-20)37-40-31-32(34(46)47)41-42(33(31)45)24-11-15-26(16-12-24)55(51,52)53;;;/h1-18,31,43-44H,(H,46,47)(H,48,49,50)(H,51,52,53);;;/q;3*+1/p-3

InChI Key

WEAMVHYEHBKHMG-UHFFFAOYSA-K

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(C=C2)N=NC3=CC(=C(C=C3O)O)N=NC4=CC=C(C=C4)S(=O)(=O)[O-])N=NC5C(=NN(C5=O)C6=CC=C(C=C6)S(=O)(=O)[O-])C(=O)[O-].[Na+].[Na+].[Na+]

Origin of Product

United States

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